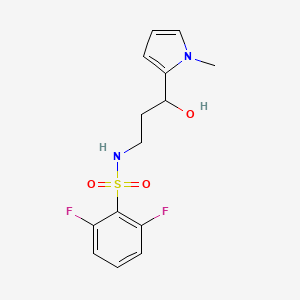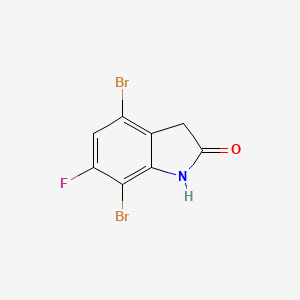
4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C8H4Br2FNO and a molecular weight of 308.93 . It is also known by its English name "2H-Indol-2-one, 4,7-dibromo-6-fluoro-1,3-dihydro-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2,3-dihydro-1H-indol-2-one core, with bromine atoms at the 4 and 7 positions, and a fluorine atom at the 6 position .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 365.0±42.0 °C, and its predicted density is 2.092±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 11.14±0.20 .Scientific Research Applications
1. Inhibitory Activity Against Hepatitis B
4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one derivatives have been found to exhibit inhibitory activity against Hepatitis B virus (HBV). A study involving the synthesis of such derivatives and their evaluation through molecular docking studies highlighted their potential as inhibitors of HBV, with in vitro nanomolar inhibitory activity against the virus (Ivashchenko et al., 2019).
2. Antimicrobial and Antifungal Activities
Compounds synthesized from this compound have been evaluated for their antibacterial and antifungal activities. A study that strategically synthesized certain 1,3-dihydro-indol-2-ones, including 4,7-dibromo-6-fluoro derivatives, showed good antimicrobial activities against various bacteria and fungi, indicating their potential as therapeutic agents (Chundawat et al., 2016).
3. Antitumor Activities
This compound derivatives have been investigated for their antitumor activities. A study reported the synthesis and evaluation of such derivatives, highlighting their potential in cancer treatment. Some of these compounds demonstrated better inhibitory activity against certain cell lines compared to standard treatments, showcasing their potential as antitumor agents (Houxing, 2009).
4. Antitubercular, Antibacterial, and Antifungal Studies
Derivatives of 1,3-dihydro-2H-indol-2-ones, which include this compound, have been synthesized and tested for their biodynamic activities, including antitubercular, antibacterial, and antifungal effects. The results from these studies suggest a wide range of potential therapeutic applications for these compounds (Akhaja & Raval, 2011).
Future Directions
The future directions for “4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Their use in the synthesis of polymers for high power conversion efficiency organic solar cells and high mobility OFETs could also be an area of future research .
Properties
IUPAC Name |
4,7-dibromo-6-fluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FNO/c9-4-2-5(11)7(10)8-3(4)1-6(13)12-8/h2H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJZAYJDPGGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C(=C2NC1=O)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2450524.png)
![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

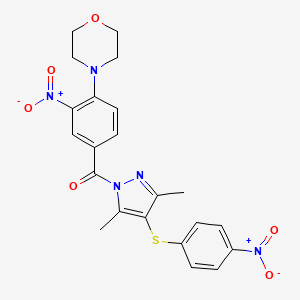
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)
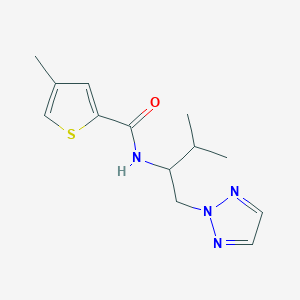
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)
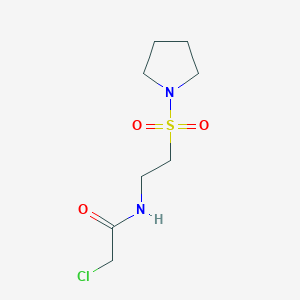
![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)
